molecular formula C15H20O7 B1581308 Triallyl citrate CAS No. 6299-73-6

Triallyl citrate

Cat. No.: B1581308
CAS No.: 6299-73-6
M. Wt: 312.31 g/mol
InChI Key: PLCFYBDYBCOLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Allyl Esters in Polymer Chemistry

Allyl esters are a class of organic compounds characterized by the presence of at least one allyl group (CH₂=CH-CH₂-) attached to a carboxylic acid ester. These compounds can be polymerized or copolymerized to create materials with specific properties. google.com The polymerization of allyl compounds, typically initiated by free radicals, presents unique characteristics. gantrade.comkyoto-u.ac.jp Compared to other vinyl monomers like styrene (B11656) or acrylics, the double bond in the allyl group is generally less reactive. gantrade.com

A key feature of allyl ester polymerization is the prevalence of "degradative chain transfer," a process where a growing polymer radical transfers its activity to a monomer molecule, forming a stabilized, less reactive radical. kyoto-u.ac.jp This tendency can result in polymers with relatively low molecular weights. gantrade.comkyoto-u.ac.jp Despite these challenges, allyl esters are valuable in creating thermosetting resins known for their durability, dimensional stability, and excellent electrical properties, particularly at elevated temperatures. gantrade.com High-purity allyl esters are essential for these applications to ensure the final polymer is free from discoloration and decomposition products. google.com

Significance of Multifunctional Monomers in Network Polymer Formation

Multifunctional monomers are the fundamental building blocks for creating cross-linked polymer networks. rsc.orgresearchgate.net These monomers possess two or more reactive sites—such as the three allyl groups in triallyl citrate (B86180)—that can form multiple covalent bonds during polymerization. fiveable.metandfonline.com This functionality is essential for transitioning from simple, linear polymer chains to complex, three-dimensional structures. rsc.org

The process of network formation involves the creation of branch points as multifunctional monomers are incorporated into growing polymer chains. researchgate.net These branches eventually connect different chains, leading to a single, continuous, covalently-linked network with a molecular weight that can approach infinity. rsc.orgrsc.org The resulting cross-linked polymers, often called thermosets, exhibit distinct properties determined by the nature and density of the cross-links. tandfonline.com These properties include enhanced mechanical strength, greater thermal stability, and controlled swelling behavior, making them suitable for a wide range of high-performance applications. tandfonline.com Both step-growth and chain polymerization methods can utilize multifunctional monomers to generate these robust network structures. rsc.orgrsc.org

Historical Overview of Triallyl Citrate Research and Early Findings

Research into the polymerization behavior of this compound (TAC) dates back several decades, with significant early work focusing on its polymerization and copolymerization characteristics. Early studies investigated the radical polymerization of this compound, often using initiators like benzoyl peroxide. researchgate.net A notable investigation in 1974 explored the kinetics of this compound polymerization, treating it in the context of cyclopolymerization—a process common in multifunctional allyl monomers where intramolecular ring formation occurs alongside intermolecular chain propagation. researchgate.netcapes.gov.br

Further research focused on the copolymerization of TAC with various vinyl monomers to modify the properties of the resulting polymers. A 1970s study detailed the copolymerization of TAC with monomers such as vinyl acetate (B1210297) (VAc), allyl benzoate (B1203000) (ABz), acrylonitrile (B1666552) (AN), and styrene (St) at 60°C. researchgate.net This research provided quantitative data on the relative reactivities of the monomers, which are crucial for predicting and controlling the final copolymer composition. researchgate.net For example, in the copolymerization with vinyl acetate, the reactivity ratios were determined, offering insight into how each monomer adds to the growing polymer chain. researchgate.net Later work also explored the copolymerization of related compounds like acetyl this compound with other monomers, including acetyl diallyl monobutyl citrate, to create novel polymeric materials with specific solubility and hardness characteristics. google.com

Table 1: General Properties of this compound

PropertyValue
CAS Number 6299-73-6
Molecular Formula C₁₅H₂₀O₇
Molecular Weight 312.32 g/mol
Boiling Point 208 °C
Density (at 20 °C) 1.14 g/cm³

Source: avantorsciences.com

Table 2: Monomer Reactivity Ratios in the Copolymerization of this compound (TAC) at 60°C

Comonomer (M₂)r₁ (TAC)r₂ (Comonomer)r_c (Cyclization)Vinyl Acetate (VAc) 1.290.760.61Allyl Benzoate (ABz) 1.63--

Data sourced from kinetic studies of cyclocopolymerization. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFYBDYBCOLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064212
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-73-6
Record name 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6299-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triallyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triallyl citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIALLYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W1P4OQK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies of Triallyl Citrate

Esterification Reactions for Triallyl Citrate (B86180) Production

Triallyl citrate is synthesized through the direct esterification of citric acid with allyl alcohol. In this reaction, the three carboxylic acid groups of the citric acid molecule react with three molecules of allyl alcohol to form the triester, this compound, and water as a byproduct. The reaction is typically reversible and requires a catalyst to achieve practical conversion rates and yields within a reasonable timeframe. The general equation for the esterification is:

C₆H₈O₇ (Citric Acid) + 3 C₃H₅OH (Allyl Alcohol) ⇌ C₁₅H₂₀O₇ (this compound) + 3 H₂O (Water)

Due to the equilibrium-limited nature of the reaction, strategies such as using an excess of one reactant (typically the alcohol) or removing the water as it forms are often employed to drive the reaction towards the product side. chemicalbook.comgoogle.com

Catalytic Systems for Esterification

The choice of catalyst is pivotal in the synthesis of citrate esters, influencing reaction efficiency, selectivity, and environmental impact. Catalysts for this process are broadly categorized as homogeneous or heterogeneous.

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net

Zeolites : These are microporous, crystalline aluminosilicates with a well-defined structure. researchgate.net Their acidic properties and shape-selective nature make them effective catalysts for various organic reactions, including esterification. For the synthesis of citrate esters like triethyl citrate and tributyl citrate, modified zeolites such as phosphonated Ultrastable Y (P-USY) zeolites have demonstrated high activity. kemdikbud.go.id In one study on triethyl citrate synthesis, a phosphonated USY zeolite catalyst (P2USY) achieved 99% conversion of citric acid with an 82% yield of the desired triester. kemdikbud.go.id The acidic sites within the zeolite pores facilitate the esterification reaction. kemdikbud.go.idzeolit.hr

Sulfonated Resins : These are polymer-based solid acid catalysts, typically consisting of a polystyrene-divinylbenzene matrix functionalized with sulfonic acid (-SO₃H) groups. mdpi.com Macroporous sulfocationic resins like Amberlyst™ 15 have proven effective in the synthesis of citrate esters. finechem-mirea.rufinechem-mirea.ru For the production of triamyl citrate, Amberlyst™ 15 achieved a 90% yield after 9 hours at 110 °C. finechem-mirea.rufinechem-mirea.ru The catalytic activity of these resins is related to their ion-exchange capacity and specific surface area, with a larger surface area generally leading to higher reactivity. finechem-mirea.ru

Heterogeneous CatalystRelated Ester SynthesizedCitric Acid Conversion (%)Triester Yield (%)Reference
Phosphonated USY Zeolite (P2USY)Triethyl Citrate9982 kemdikbud.go.id
Amberlyst™ 15 (Sulfonated Resin)Triamyl Citrate94-9990 finechem-mirea.rufinechem-mirea.ru

Homogeneous catalysts dissolve in the reaction medium, often leading to high reaction rates. However, their separation from the product can be challenging and costly. researchgate.netresearchgate.net

Sulfuric Acid (H₂SO₄) : A conventional and strong acid catalyst used for esterification. researchgate.net In the synthesis of tributyl citrate, sulfuric acid can achieve high conversions (above 96%) and yields (above 91%). researchgate.net However, its use is associated with drawbacks such as equipment corrosion, formation of byproducts, and environmental concerns related to disposal. researchgate.net

Phosphoric Acid (H₃PO₄) : A less corrosive alternative to sulfuric acid, orthophosphoric acid has also been used as a homogeneous catalyst for citrate ester synthesis. In the production of triamyl citrate, it was shown to be as effective as the heterogeneous catalyst Amberlyst™ 15, resulting in a 90% yield after 9 hours at 110°C. finechem-mirea.rufinechem-mirea.ru

p-Toluene Sulfonic Acid (PTSA) : This organic sulfonic acid is another effective homogeneous catalyst. Research on the preparation of allyl esters from citric acid showed that using p-toluene sulfonic acid as a catalyst could achieve a this compound yield of 85.5% after 12 hours of reaction. google.comairitilibrary.com It has also demonstrated high activity in tributyl citrate synthesis, with yields exceeding 92%. researchgate.net

Homogeneous CatalystEster SynthesizedCitric Acid Conversion (%)Triester Yield (%)Reference
Sulfuric AcidTributyl Citrate96.491.3 researchgate.net
Phosphoric AcidTriamyl Citrate~9990 finechem-mirea.rufinechem-mirea.ru
p-Toluene Sulfonic AcidThis compound-85.5 airitilibrary.com
p-Toluene Sulfonic AcidTributyl Citrate96.592.2 researchgate.net

Functionalized ionic liquids (ILs) are organic salts that are liquid at low temperatures (<100 °C) and have a functional group covalently attached to the cation or anion. sciengine.com Brønsted acidic ILs, which have an acidic proton, are particularly useful as catalysts for esterification reactions. They combine the advantages of homogeneous and heterogeneous catalysis, offering high catalytic activity and ease of separation and recycling. researchgate.netmdpi.com

For the synthesis of triethyl citrate, an acidic functionalized ionic liquid, [HSO₃-pmim]CH₃-ph-SO₃, was found to be an effective catalyst, achieving a yield of 94.5%. researchgate.net In another study on tributyl citrate, a polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid catalyst ([BsPVPP]HSO₄) gave a yield of 92.1% and could be recycled multiple times with sustained high activity. researchgate.net

Homogeneous Acid Catalysts (e.g., Sulfuric Acid, Phosphoric Acid)

Optimization of Reaction Conditions

To maximize the efficiency of this compound synthesis, reaction parameters must be carefully optimized. Temperature is one of the most critical variables affecting the reaction rate and final product yield.

For instance, in the synthesis of tributyl citrate using a solid acid catalyst, increasing the temperature from 110 °C to 140 °C raised the citric acid conversion from 62.5% to 93.8%. nih.gov The selectivity towards the triester product also improved significantly with this temperature increase. nih.gov A study on the synthesis of triethyl citrate showed that increasing the temperature was a key factor in increasing the selectivity towards the final product. metu.edu.tr The optimal temperature is therefore a balance between achieving a high reaction rate and minimizing undesirable side reactions. researchgate.netnih.gov

Ester SynthesizedCatalystTemperature (°C)Citric Acid Conversion (%)Triester Yield/Selectivity (%)Reference
Tributyl Citrate3SO₄²⁻/ZrO₂–TiO₂11062.529.8 (Selectivity) nih.gov
Tributyl Citrate3SO₄²⁻/ZrO₂–TiO₂12086.081.1 (Selectivity) nih.gov
Tributyl Citrate3SO₄²⁻/ZrO₂–TiO₂14093.896.6 (Selectivity) nih.gov
Tributyl CitrateCarbon-based solid acid140-92.2 (Yield) tsijournals.com
Tributyl Citrate[BsPVPP]HSO₄ (Ionic Liquid)120-92.9 (Yield) researchgate.net
Molar Ratio Effects of Reactants

The stoichiometry of the esterification reaction requires a 1:3 molar ratio of citric acid to allyl alcohol. However, as a reversible reaction, the yield of this compound is significantly influenced by the initial molar ratio of the reactants. To shift the reaction equilibrium towards the product side in accordance with Le Chatelier's principle, an excess of one reactant, typically allyl alcohol, is used.

Studies on analogous citrate esters, such as tributyl and triamyl citrate, provide insight into the effects of molar ratios. Research has shown that increasing the alcohol-to-acid ratio enhances the conversion of citric acid and the yield of the final triester product. For instance, in the synthesis of tributyl citrate, the maximum yield was achieved with a citric acid to butanol molar ratio of 1.0:4.5. tsijournals.com Similarly, optimal yields for other citrate esters have been reported at acid-to-alcohol ratios between 1:4.5 and 1:5.2. researchgate.netgoogle.comnih.gov

While an excess of alcohol is beneficial, an overly high ratio can have a detrimental effect. In the synthesis of triethyl citrate, it was observed that a very high excess of ethanol (B145695) could lead to a decrease in citric acid conversion. kemdikbud.go.id This phenomenon is attributed to the "flooding" of active sites on the catalyst with alcohol molecules, which hinders the access of citric acid molecules to these sites. kemdikbud.go.id

Table 1: Effect of Reactant Molar Ratio on Tributyl Citrate Yield

Molar Ratio (Citric Acid:Butanol)Yield of Tributyl Citrate (%)
1.0 : 3.5Not specified, lower than subsequent
1.0 : 4.0Increased from 1.0:3.5
1.0 : 4.599.1 (Maximum)
> 1.0 : 4.5No further increase
Data derived from studies on tributyl citrate synthesis, considered analogous to this compound synthesis. tsijournals.com
Reaction Time and Kinetics of Esterification

The key findings from these kinetic studies are:

Sequential Reaction: Citric acid is first esterified to a mono-ester, which is then converted to a di-ester, and finally to the tri-ester. researchgate.net

Temperature Influence: Reaction kinetics are highly dependent on temperature. An increase in temperature accelerates the reaction rates for all steps. researchgate.net However, excessively high temperatures can also promote the formation of undesirable byproducts. researchgate.net

Kinetic Modeling: To understand and optimize the reaction, pseudo-homogeneous activity-based models (such as UNIQUAC) have been successfully employed. researchgate.net These models are crucial for the design and simulation of industrial-scale reactors. researchgate.net

Table 2: Kinetic Parameters for Citrate Ester Synthesis

ParameterFindingSource
Rate-Controlling Step Reaction of di-ester and alcohol to form tri-ester. scispace.com
Optimal Reaction Time 5 hours (for a specific tributyl citrate synthesis). scispace.com
Apparent Activation Energy (Ea) 61.4 kJ/mol (for a specific tributyl citrate synthesis). scispace.com
Data from studies on tributyl citrate, providing an analogue for the kinetics of this compound synthesis.

Process Intensification and Continuous Synthesis Approaches (e.g., Reactive Distillation)

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to more efficient, cost-effective, and sustainable processes. aidic.itunito.it For equilibrium-limited reactions like the synthesis of this compound, reactive distillation is a prime example of process intensification. mdpi.com

Reactive distillation combines the chemical reaction and the separation of products within a single apparatus. chemicalbook.comfigshare.com In the context of this compound synthesis, the esterification reaction takes place within a distillation column that is packed with a solid acid catalyst, such as an ion-exchange resin. figshare.comscite.ai As the reaction proceeds, water—a byproduct of the esterification—is continuously removed from the reaction zone via distillation. chemicalbook.com This constant removal of a product shifts the reaction equilibrium to favor the formation of more this compound, thereby achieving higher conversion rates than would be possible in a conventional batch reactor. chemicalbook.comfigshare.com

Several process schemes can be designed around reactive distillation:

Single Reactive Distillation Column: The entire reaction and separation occur in one unit. figshare.com

Prereactor Followed by a Reactive Distillation Column: A portion of the initial reaction occurs in a stirred-tank reactor, with the output then fed to the reactive column for completion. figshare.com

Prereactor and Distillation Column Followed by a Reactive Distillation Column: This preferred scheme uses a prereactor, followed by a standard distillation column to remove the bulk of the water, before feeding the mixture to the final reactive distillation column to drive the reaction to completion. figshare.comscite.ai

While highly efficient, the slow kinetics of the final esterification step remain a challenge, often requiring a large number of reactive stages or long residence times to achieve high purity of the final product. figshare.com

Advanced Purification and Isolation Techniques for this compound

After the synthesis reaction, the crude this compound mixture contains unreacted starting materials, the catalyst, and various byproducts. Achieving high purity requires a multi-step purification process.

Conventional purification methods typically involve:

Neutralization: Any residual acid catalyst or unreacted carboxylic acid groups are neutralized by washing the crude product with a dilute alkaline solution, such as aqueous sodium hydroxide (B78521) or calcium hydroxide. google.comgoogle.com

Washing: The neutralized product is then washed multiple times with deionized water to remove the resulting salts and any remaining water-soluble impurities. google.comgoogle.com

Decolorization: To remove colored impurities, the ester may be treated with an adsorbent like granular activated carbon, followed by filtration. google.com

Vacuum Distillation: As this compound is a high-boiling point liquid, vacuum distillation is an effective final step to separate the pure ester from non-volatile impurities and any remaining lower-boiling point substances. google.com

For applications requiring exceptionally high purity, more advanced purification techniques can be employed.

Chromatographic Purification: Preparative chromatography offers a high degree of separation. A patented method for purifying triethyl citrate, for example, uses a chromatography column filled with a specialized adsorbent made from silane-treated glass microballoons. google.com This type of selective adsorption can effectively remove persistent impurities.

Molecular Imprinting: Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers engineered to have specific cavities that recognize and bind to a particular molecule or class of molecules. researchgate.net This technology can be used to create a stationary phase for chromatography that selectively captures and removes specific impurities from the product stream, offering a very high degree of purification. researchgate.net

Homopolymerization Mechanisms and Kinetics of Triallyl Citrate

Free-Radical Polymerization Initiated Systems

The radical polymerization of triallyl citrate (B86180) is typically initiated by the thermal decomposition of initiators that generate free radicals. tcichemicals.comfiveable.me The polymerization kinetics of TAC, like other allyl compounds, exhibit unique characteristics due to the prevalence of degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. oup.comresearchgate.net

Initiator Selection and Concentration Effects (e.g., Benzoyl Peroxide, Azobisisobutyronitrile)

Common thermal initiators for the polymerization of triallyl citrate include benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN). tcichemicals.comcapes.gov.br These initiators decompose upon heating to produce free radicals that initiate the polymerization process. tcichemicals.comatamanchemicals.com The choice and concentration of the initiator significantly influence the polymerization rate and the properties of the resulting polymer.

In the polymerization of this compound initiated by BPO at 60°C, it has been observed that the rate of polymerization (Rp) is not directly proportional to either the square root or the first power of the initiator concentration ([I]). capes.gov.br Instead, a linear relationship exists between Rp/[I]¹ᐟ² and [I]¹ᐟ². capes.gov.brresearchgate.net This deviation from classical polymerization kinetics is a hallmark of allyl polymerization and is attributed to the complex interplay of initiation, propagation, cyclization, and chain transfer reactions. oup.comcapes.gov.br An increase in the initiator concentration generally leads to a higher rate of polymerization due to the generation of more radicals. mdpi.com However, this also results in the formation of a greater number of individual polymer chains, which can lead to a lower average molecular weight. mdpi.com

The following table illustrates the effect of benzoyl peroxide concentration on the initial rate of polymerization of this compound in benzene (B151609) at 60°C.

Benzoyl Peroxide (BPO) Concentration (mol/L)Monomer Concentration (mol/L)Initial Rate of Polymerization (Rp) (mol/L·s)
0.011.631.85 x 10⁻⁵
0.021.632.65 x 10⁻⁵
0.041.633.80 x 10⁻⁵
0.061.634.65 x 10⁻⁵

Solvent Effects on Polymerization Kinetics and Outcome

The choice of solvent can significantly impact the polymerization of this compound. oup.comrsc.org Solvents can influence the reaction kinetics by affecting the solubility of the monomer and polymer, the viscosity of the reaction medium, and the reactivity of the propagating radicals. rsc.orggoogle.com

For instance, the polymerization of this compound has been studied in benzene, which acts as a solvent for both the monomer and the resulting polymer. oup.com The use of a solvent allows for better temperature control and can prevent autoacceleration (the Trommsdorff effect) at high conversions by maintaining a lower viscosity. nih.gov However, the solvent can also participate in chain transfer reactions, potentially lowering the molecular weight of the polymer. The interaction between the solvent and the growing polymer chains can alter the conformation of the chains, which in turn can affect the competition between intramolecular cyclization and intermolecular propagation. rsc.org The solvation of the reactants can lower their energy relative to the activated complex, leading to a higher activation energy for polymerization in solution compared to bulk polymerization. rsc.org

Cyclopolymerization Phenomena in this compound Systems

A key feature of the polymerization of this compound is the occurrence of extensive intramolecular cyclization, a phenomenon known as cyclopolymerization. oup.comcapes.gov.br Due to the presence of three allyl groups, the growing polymer radical can react with another allyl group on the same monomer unit to form a cyclic structure. oup.com

Intramolecular Cyclization versus Bimolecular Propagation Competition

During the polymerization of this compound, the uncyclized radical (M·) can undergo two competing reactions: intramolecular cyclization to form a cyclized radical (Mc·) or bimolecular propagation by reacting with another monomer molecule (M) to extend the polymer chain. oup.com

The competition between these two pathways is a critical factor determining the final structure of the polymer, including the degree of crosslinking and the amount of residual unsaturation. oup.comresearchgate.net The relative rates of these reactions are influenced by factors such as monomer concentration, temperature, and solvent. researchgate.netresearchgate.net

Quantitative Determination of Cyclization Constants

The ratio of the rate constant for the unimolecular cyclization reaction (kc) to that of the bimolecular propagation reaction of the uncyclized radical (kp) is known as the cyclization constant, Kc = kc/kp. researchgate.net This value provides a quantitative measure of the tendency for cyclization to occur. For the polymerization of this compound in benzene at 60°C, the cyclization constant (Kc) has been estimated to be 4.5 mol/L. capes.gov.brresearchgate.net This relatively high value indicates a significant propensity for intramolecular cyclization. The determination of Kc is typically achieved by analyzing the relationship between the residual unsaturation in the polymer and the initial monomer concentration. capes.gov.br

Analysis of Residual Unsaturation in Polymer Networks

The extent of cyclization and crosslinking in poly(this compound) can be assessed by analyzing the residual unsaturation in the polymer network. oup.com The unreacted pendant allyl groups represent the portion of the monomer that did not participate in either propagation or cyclization.

The amount of residual unsaturation is inversely related to the degree of cyclization; a higher degree of cyclization leads to lower residual unsaturation. researchgate.net The residual unsaturation decreases with decreasing monomer concentration, which favors the unimolecular cyclization reaction over the bimolecular propagation reaction. researchgate.net A common method for determining the unreacted pendant allyl groups involves saponifying the polymer and then quantifying the resulting free allyl alcohol using a bromide-bromate technique. oup.com The residual unsaturation is then expressed as a percentage of the total allyl groups in the initial this compound monomer. oup.com

The following table shows the relationship between monomer concentration and residual unsaturation for the polymerization of this compound in benzene at 60°C with 0.02 mol/L BPO.

Monomer Concentration ([M]) (mol/L)Residual Unsaturation (Rus) (%)
2.4430.5
1.6328.0
1.2226.5
0.8124.0

Influence of Steric Hindrance on Cyclopolymerization Efficiency

Steric hindrance plays a significant role in the polymerization of multiallyl compounds like this compound. The bulky structure of the TAC monomer influences the reactivity of the growing polymer radical and the monomer itself. In the context of cyclopolymerization, which is an intramolecular process, steric factors can affect the ease with which the pendant allyl groups can react to form cyclic structures within the polymer chain.

Kinetic Modeling of this compound Polymerization

The radical polymerization of this compound has been kinetically analyzed by extending the kinetic treatment developed for diallyl esters. capes.gov.broup.com This analysis considers the interplay between cyclization, propagation, and degradative chain transfer. oup.com

The polymerization of this compound does not follow simple kinetic orders. The rate of polymerization, Rp, is not directly proportional to either the square root or the first power of the initiator concentration, [I]. researchgate.netcapes.gov.br Instead, a linear relationship is observed when Rp/[I]1/2 is plotted against [I]1/2. capes.gov.br This deviation from classical polymerization kinetics is a hallmark of allyl compounds and is attributed to the significant role of degradative chain transfer. oup.com

The kinetic scheme for the polymerization of this compound can be represented by the following elementary reactions:

Decomposition: I → 2R•

Initiation: R• + M → M•

Cyclization: M• → Mc•

Propagation:

M• + M → M•

Mc• + M → M•

Degradative Chain Transfer: M• (or Mc•) + M → P + M*•

Termination:

M• + M• → P

M• + Mc• → P

Mc• + Mc• → P

M• + M*• → P

Mc• + M*• → P

where:

I is the initiator

R• is the initiator radical

M is the this compound monomer

M• is the uncyclized polymer radical

Mc• is the cyclized polymer radical

P is the dead polymer

M*• is the degraded radical from chain transfer

Based on this scheme, the following rate law expression has been derived and validated for the polymerization of this compound oup.com:

Rp / [I]1/2 = A[I]1/2 + B

where A and B are constants related to the rate constants of the elementary reactions. This equation confirms the observed linear relationship between Rp/[I]1/2 and [I]1/2. capes.gov.br

Furthermore, a linear relationship has also been established between the ratio of the rate of polymerization to the initial degree of polymerization (Rp / Pn,o) and the monomer concentration, [M]. capes.gov.br

Experimental data from the polymerization of this compound in benzene at 60°C with benzoyl peroxide (BPO) as the initiator demonstrates the complex dependence of the polymerization rate on initiator and monomer concentrations.

As predicted by the derived rate law, the relationship between the rate of polymerization and the initiator concentration is not a simple power law. The data in the table below illustrates the influence of the initiator concentration on the polymerization rate at a constant monomer concentration.

Table 1: Effect of Initiator Concentration on the Rate of Polymerization of this compound

[BPO] (mol/L) [M] (mol/L) Polymerization Rate (R_p) (x 10^-5 mol/L·s)
0.01 1.62 1.85
0.02 1.62 2.83
0.04 1.62 4.21
0.06 1.62 5.30

Data sourced from Matsumoto et al. (1974) oup.com

The influence of the monomer concentration on the polymerization rate at a constant initiator concentration is also significant. The following table presents data on how monomer concentration affects the rate of polymerization.

Table 2: Effect of Monomer Concentration on the Rate of Polymerization of this compound

[M] (mol/L) [BPO] (mol/L) Polymerization Rate (R_p) (x 10^-5 mol/L·s)
0.81 0.02 1.54
1.22 0.02 2.20
1.62 0.02 2.83
2.43 0.02 4.15

Data sourced from Matsumoto et al. (1974) oup.com

A key feature of the polymerization of allyl compounds is degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from an allylic position on a monomer molecule. oup.comcapes.gov.br This process results in a "dead" polymer chain and a new, less reactive allyl radical (M*•). rubbernews.com This new radical has a lower tendency to reinitiate polymerization, which leads to a decrease in both the rate of polymerization and the degree of polymerization. rubbernews.com

The kinetic analysis of this compound polymerization explicitly accounts for this degradative chain transfer. oup.com The non-linear dependence of the polymerization rate on the initiator concentration is a direct consequence of this reaction pathway. capes.gov.br The ratio of the rate constant for unimolecular cyclization to that for bimolecular propagation of the uncyclized radical, Kc, has been estimated to be 4.5 mol/L for this compound. capes.gov.br This value provides a quantitative measure of the propensity for intramolecular cyclization relative to intermolecular propagation.

In copolymerization studies of TAC with various vinyl monomers, the relative rate of copolymerization was observed to decrease with an increasing mole fraction of TAC in the feed. researchgate.net This trend is attributed to the degradative chain transfer to the TAC monomer. researchgate.net The extent of this decrease varies depending on the comonomer, reflecting the different abilities of the growing radicals to abstract the allylic hydrogen from TAC. researchgate.net

Dependence of Polymerization Rate on Initiator and Monomer Concentrations

Gelation Behavior and Network Formation During Polymerization

As a tri-functional monomer, the polymerization of this compound leads to the formation of a three-dimensional crosslinked network, resulting in gelation at a certain conversion. researchgate.net The point at which an infinite polymer network first appears is known as the gel point. mdpi.com

The conversion at the gel point is a critical parameter in the processing of thermosetting polymers. It marks the transition from a viscous liquid (sol) to an elastic solid (gel). mdpi.com For allyl polymers, the gel point is influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net

The Flory-Stockmayer theory provides a theoretical framework for predicting the gel point in polyfunctional polymerizations. mdpi.com The theory predicts the critical conversion at which gelation occurs based on the functionality of the monomers. However, for allyl systems, deviations from the theoretical predictions are common due to factors like unequal reactivity of functional groups, intramolecular cyclization, and steric hindrance, which can delay the onset of gelation. mdpi.com

Factors Governing Gelation (e.g., Primary Chain Length, Crosslinking Density)

The transition from a soluble polymer to an insoluble gel is a critical phenomenon in the homopolymerization of this compound (TAC). This process, known as gelation, is governed by several interconnected factors, primarily the length of the initial polymer chains formed (primary chain length) and the extent of network formation through the reaction of pendant allyl groups (crosslinking density). Understanding these factors is crucial for controlling the final properties of the thermoset material.

The gel point, the specific point in the reaction where a continuous, crosslinked network first appears, is significantly influenced by the primary chain length. A longer primary chain means that fewer intermolecular crosslinks are needed to form an infinite network, leading to an earlier onset of gelation (i.e., at a lower conversion of monomer). In the radical polymerization of triallyl compounds, the primary chain length is often controlled by factors such as monomer concentration, initiator concentration, and temperature. For instance, in the polymerization of triallyl isocyanurate (TAIC), a structurally similar compound to TAC, a high primary chain length was observed, which led to gelation at a relatively low conversion of 12.4%. researchgate.net

The crosslinking density, which is the number of effective crosslinks per unit volume in the polymer network, is another key determinant of gelation. A higher concentration of the trifunctional monomer, this compound, will theoretically lead to a higher potential crosslinking density. As the polymerization proceeds, the pendant allyl groups on the polymer chains can react to form crosslinks. The efficiency of this crosslinking reaction dictates the gel point and the ultimate mechanical properties of the gel. For example, in studies of polylactide crosslinked with TAIC, the degree of gelation was shown to increase significantly with a higher concentration of the crosslinking agent. researchgate.net

The interplay between primary chain length and crosslinking density is complex. For example, conditions that favor high primary chain length may not necessarily favor efficient crosslinking. The Flory-Stockmayer theory provides a theoretical framework for predicting the gel point based on the functionalities of the monomers and the extent of the reaction. However, in the case of allyl compounds, deviations from this theory are common due to the prevalence of cyclization and the reduced reactivity of pendant double bonds.

The following data tables, derived from research on related triallyl and crosslinking systems, illustrate the influence of these factors on gelation.

Table 1: Effect of Primary Chain Length on Gel Point for Triallyl Compounds

This table, based on data for triallyl isocyanurate (TAIC) and its isomer triallyl cyanurate (TAC), demonstrates how a longer primary chain can lead to an earlier gel point.

Triallyl CompoundRelative Primary Chain LengthGel Point (% Conversion)
Triallyl Isocyanurate (TAIC)High12.4 researchgate.net
Triallyl Cyanurate (TAC)Lower21.3 researchgate.net

Table 2: Influence of Crosslinker Concentration on Gelation Degree

This table shows data for polylactide (PLA) crosslinked with varying concentrations of triallyl isocyanurate (TAIC), illustrating how increasing the concentration of the crosslinking agent enhances the degree of gelation.

TAIC Concentration in PLA (by mass)Radiation Dose (kGy)Gelation Degree (%)
1%1039 researchgate.net
4%4093 researchgate.net
5%4094 researchgate.net

Copolymerization Studies with Triallyl Citrate

Cyclocopolymerization Mechanisms

The radical polymerization of Triallyl Citrate (B86180) (TAC) is understood to proceed via a cyclopolymerization mechanism, an extension of the kinetic models developed for diallyl esters. wikipedia.orgacs.orgspecificpolymers.comnih.gov This mechanism involves an intramolecular cyclization step in addition to the standard propagation reactions. Kinetic studies of TAC copolymerization with several monovinyl monomers were conducted at 60°C, using initiators such as benzoyl peroxide or 2,2′-azobisisobutyronitrile. wikipedia.orgacs.orgcmu.edu

Triallyl citrate has been successfully copolymerized with a range of monovinyl monomers. wikipedia.orgacs.orgcmu.edu These studies provide insight into how the presence of a second monomer influences the polymerization behavior of TAC. The copolymerizations investigated include TAC with:

Allyl Benzoate (B1203000) (ABz) wikipedia.orgacs.org

Vinyl Acetate (B1210297) (VAc) wikipedia.orgacs.org

Vinyl Chloride (VC) wikipedia.orgacs.org

Acrylonitrile (B1666552) (AN) wikipedia.orgacs.org

Styrene (B11656) (St) wikipedia.orgacs.org

The behavior of these copolymerization systems can be quantified by monomer reactivity ratios. In the context of the cyclocopolymerization of TAC (M₁), three key ratios are determined:

r₁ : The reactivity ratio of the uncyclized TAC radical.

rc : The reactivity ratio of the cyclized TAC radical.

r₂ : The reactivity ratio of the monovinyl monomer (M₂) radical.

These ratios were experimentally determined for the copolymerization of TAC with various monovinyl monomers. wikipedia.orgacs.orgcmu.educhinesechemsoc.org

Comonomer (M₂)r₁ (Uncyclized TAC radical)rc (Cyclized TAC radical)r₂ (Monovinyl radical)Reference
Vinyl Acetate (VAc)1.290.610.76 wikipedia.orgacs.orgcmu.edu
Allyl Benzoate (ABz)1.630.471.10 wikipedia.orgacs.orgcmu.edu
Vinyl Chloride (VC)0.400.311.90 wikipedia.orgacs.orgcmu.edu
Acrylonitrile (AN)0.01-8.7 wikipedia.orgacs.orgcmu.edu
Styrene (St)0.03-53.0 wikipedia.orgacs.orgcmu.edu

In certain copolymerization systems, the reactivity of a propagating radical is influenced not just by the terminal monomer unit but also by the preceding, or "penultimate," unit. This phenomenon is known as the penultimate effect. researchgate.net

During the copolymerization of this compound with Acrylonitrile (AN), a notable penultimate effect was observed. wikipedia.orgacs.orgcmu.educhinesechemsoc.org The reactivity of the propagating chains was found to depend on the nature of the second-to-last monomer unit. This led to a more complex kinetic model and the determination of specific reactivity ratios that account for this effect. wikipedia.orgacs.orgcmu.edu

ParameterValueDescriptionReference
r₁ = r₁′0.01Reactivity ratio of TAC-ended radicals (uncyclized), showing no penultimate effect. wikipedia.orgacs.orgcmu.edu
r₂11Ratio of rate constants for AN-ended radical adding another AN vs. adding TAC, where the penultimate unit is TAC (k₁₂₂/k₁₂₁). wikipedia.orgacs.orgcmu.edu
r₂′5Ratio of rate constants for AN-ended radical adding another AN vs. adding TAC, where the penultimate unit is AN (k₂₂₂/k₂₂₁). wikipedia.orgacs.orgcmu.edu

Determination of Monomer Reactivity Ratios (r₁, rc, r₂)

Controlled Radical Copolymerization Strategies (e.g., Atom Transfer Radical Polymerization applicability)

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com One of the most robust and widely used CRP methods is Atom Transfer Radical Polymerization (ATRP). wikipedia.orgnih.gov

ATRP is based on a reversible equilibrium between active, propagating radicals and dormant species, typically alkyl halides. nih.govacs.org This equilibrium is mediated by a transition metal complex, which shuttles a halogen atom between its lower and higher oxidation states. nih.gov By keeping the concentration of active radicals low at any given moment, termination reactions are suppressed, allowing for controlled chain growth. acs.org A key advantage of ATRP is its tolerance to a wide variety of functional groups in monomers, including allyl groups. wikipedia.orgcmu.edu

While the principles of ATRP suggest its potential applicability, and studies have successfully employed it for the polymerization of monomers like allyl methacrylate, specific research detailing the controlled radical copolymerization of this compound itself via ATRP or other methods like RAFT (Reversible Addition-Fragmentation chain Transfer) is not extensively documented in the reviewed literature. acs.orgcmu.edu The polymerization of multi-allyl monomers like TAC is often complicated by factors such as degradative chain transfer and a high propensity for cross-linking, which present significant challenges for controlled polymerization techniques. researchgate.net

Crosslinking Chemistry and Network Architectures Derived from Triallyl Citrate

Triallyl Citrate (B86180) as a Crosslinking Agent in Polymeric Systems

Triallyl citrate is employed as a crosslinking coagent to enhance the properties of various polymers by creating a stable, three-dimensional network. google.comepo.org The presence of three allyl moieties enables it to connect multiple polymer chains, transforming a linear or branched polymer into a thermoset material with improved mechanical and thermal stability. vulcanchem.comresearchgate.net Its effectiveness stems from the reactivity of its carbon-carbon double bonds within the allyl groups. vulcanchem.com

The primary mechanism for crosslink formation involving this compound is free radical polymerization . This process is typically initiated by radical formers, such as organic peroxides (e.g., benzoyl peroxide, dicumyl peroxide) or through photoinitiation. researchgate.netgoogle.comoup.com The reaction proceeds as follows:

Initiation: An initiator molecule decomposes under heat or light to form free radicals. google.com

Propagation: These free radicals attack the double bonds of the allyl groups in this compound or other monomers in the system. This opens the double bond and transfers the radical to the monomer, which can then react with other monomers or polymer chains. researchgate.net The polymerization of this compound has been kinetically studied in terms of cyclopolymerization, where the monomer undergoes both intermolecular and intramolecular reactions to form cyclic structures within the polymer network. oup.com

Crosslinking: Since each this compound molecule possesses three allyl groups, it can react with three different polymer chains (or growing polymer chains), effectively creating a junction point or crosslink. These radicals can also abstract hydrogen atoms from existing polymer backbones, creating new radical sites that can react with another polymer chain to form a direct covalent bond. google.com

While the allyl groups react via free-radical mechanisms, the citrate core contains a hydroxyl (-OH) and ester groups. In systems involving citric acid itself, esterification is a key crosslinking reaction. nih.govresearchgate.net This occurs when the carboxylic acid groups of citric acid react with hydroxyl groups on polymer chains (like in starch or cellulose) to form ester bonds, often at elevated temperatures. aidic.itturkjps.org Although this compound's primary crosslinking function is through its allyl groups, the potential for transesterification reactions involving its ester linkages could occur under specific catalytic or high-temperature conditions, further modifying the network structure. researchgate.net

The density of crosslinks within a polymer network is a critical parameter that dictates the final properties of the material. Control over this density can be achieved by several means when using this compound:

Concentration of Crosslinking Agent: The most direct method to control crosslinking density is by adjusting the concentration of this compound in the formulation. mdpi.com A higher concentration of the crosslinking agent generally leads to a higher crosslink density, resulting in a more rigid material. mdpi.comnih.gov

Monomer-to-Crosslinker Ratio: In copolymerization systems, the molar ratio of the primary monomer to this compound is crucial. Adjusting this ratio allows for precise control over the average molecular weight between crosslinks (Mc) and, consequently, the network's mesh size. nih.gov

Reaction Conditions: Temperature and reaction time significantly influence the extent of the crosslinking reaction. Higher temperatures generally increase the reaction rate and the final degree of crosslinking. researchgate.netnih.gov

Initiator Concentration: The amount of initiator affects the number of growing polymer chains and radical sites, thereby influencing the network formation and homogeneity.

Achieving a homogeneous network is essential for predictable and uniform material properties. Inhomogeneous networks can have regions with varying properties, leading to mechanical weaknesses. The use of appropriate solvents (porogens) during polymerization can help ensure that all components remain in a single phase, promoting the formation of a more uniform network structure. nih.gov

Reaction Mechanisms of Crosslink Formation (e.g., Free Radical Capture, Esterification)

Fabrication of Crosslinked Polymeric Systems

The creation of crosslinked polymeric systems using this compound can be accomplished through various methodologies, chosen based on the desired application and material form (e.g., bulk material, film, or monolith).

In-situ polymerization involves the polymerization and crosslinking of monomers directly within a mold or on a substrate to form the final product in its desired shape. mdpi.com This technique is particularly useful for creating monolithic materials, such as stationary phases for chromatography, or for fabricating polymer electrolytes directly within a battery cell. nih.gov

The process typically involves creating a homogeneous solution containing the primary monomer(s), this compound as the crosslinker, an initiator, and often a porogenic solvent which helps to form the desired porous structure of the final material. nih.gov The polymerization is then initiated, often by raising the temperature or by UV irradiation, causing the mixture to solidify into a crosslinked polymer network. mdpi.com This method allows for the creation of materials with complex shapes and integrated functionalities. mdpi.com

Photo-initiated crosslinking is a versatile and rapid method for curing polymer systems that offers excellent spatial and temporal control. The process utilizes ultraviolet (UV) or visible light to activate a photoinitiator, which then generates the free radicals needed to start the polymerization and crosslinking of monomers like this compound. google.comscience.gov

This technique is widely used for creating thin films, coatings, and hydrogels. science.gov A typical formulation includes the monomer, this compound, and a photoinitiator. When this mixture is exposed to UV radiation, the photoinitiator fragments, creating radicals that initiate the crosslinking of the allyl groups. google.comnih.gov this compound has been specifically identified as a crosslinking molecule suitable for surface cross-linking of superabsorbent polymer particles using UV radiation. google.comjustia.com This method is advantageous because it is often very fast and can be carried out at room temperature, which is beneficial for heat-sensitive substrates. mdpi.com

In-Situ Polymerization and Crosslinking Methodologies

Impact of Crosslinking on Macroscopic Material Properties

The introduction of crosslinks using this compound has a profound effect on the macroscopic properties of the resulting polymer. By transforming individual polymer chains into a single, continuous network, crosslinking significantly alters the material's mechanical, thermal, and chemical characteristics.

PropertyEffect of Crosslinking with this compoundResearch Findings
Tensile Strength & Modulus Generally increases.Increased crosslinking density leads to a stiffer and stronger material because the interconnected chains resist deformation and prevent polymer chains from sliding past each other. aidic.itmdpi.comresearchgate.net
Elongation at Break Generally decreases.A more tightly crosslinked network restricts polymer chain mobility and the ability of the material to stretch before fracturing. aidic.itmdpi.comnih.gov
Thermal Stability Generally increases.The covalent bonds of the crosslinked network require more energy to break, leading to higher degradation temperatures and better dimensional stability at elevated temperatures. aidic.itturkjps.org
Swelling Behavior Decreases.In solvents, crosslinked polymers will swell rather than dissolve. Higher crosslink density restricts the expansion of the polymer network, reducing the equilibrium solvent uptake. mdpi.comnih.gov
Hardness Increases.The rigid, three-dimensional network structure increases the material's resistance to surface indentation. turkjps.org
Chemical Resistance Increases.The crosslinked network provides a better barrier against the penetration of chemicals, reducing the susceptibility of the polymer to chemical attack or dissolution. medcraveonline.com

Table 1: Influence of this compound Crosslinking on Material Properties

For instance, studies on starch films crosslinked with citric acid (a precursor to this compound) showed that increasing the crosslinker content led to higher tensile strength and Young's modulus, but lower elongation at break. aidic.it Similarly, in other polymer blends, the introduction of a crosslinking agent resulted in improved compatibility between phases and enhanced mechanical properties due to the formation of a network structure. researchgate.net The degree of these changes is directly related to the crosslinking density, which can be controlled by the concentration of this compound. mdpi.comnih.gov

Mechanical Property Enhancement

The incorporation of this compound into polymer systems to form cross-linked networks significantly enhances their mechanical properties. The formation of covalent bonds between polymer chains restricts their movement, leading to increased rigidity and improved performance under mechanical stress. dtic.mil

Research, particularly from patent literature, demonstrates the impact of copolymerizing acetyl this compound with various other monomers. These cross-linked materials exhibit a range of desirable mechanical characteristics depending on the comonomer used. For example, copolymerization with acetyl diallyl monobutyl citrate yields a transparent, rubber-like substance. When copolymerized with an unsaturated polyester (B1180765) derived from maleic acid, phthalic acid, and propylene (B89431) glycol, the resulting material is described as transparent, highly flexible, and impact-resistant. [US3025271A] Further examples show that copolymerization with diallylphthalate produces a transparent and highly elastic substance. [US3025271A]

These qualitative descriptions highlight the versatility of this compound in tailoring the mechanical response of polymers, from soft and elastic to flexible and impact-resistant.

Table 1: Mechanical Properties of Acetyl this compound Copolymers

ComonomerResulting Copolymer Characteristics
Acetyl Diallyl Monobutyl CitrateTransparent, rubber-like substance
Unsaturated Polyester (from maleic acid, phthalic acid, propylene glycol)Transparent, highly flexible, and impact-resistant
DiallylphthalateTransparent, highly elastic substance
Ethyl AcrylateCompletely transparent, soft, ropy substance

Source: [US3025271A]

Thermal Stability Improvements

The creation of a cross-linked polymer network using this compound generally leads to an improvement in the thermal stability of the material. The interconnected network structure requires more energy to break down the molecular chains compared to linear polymers, thus increasing the material's resistance to thermal degradation. aidic.it

When this compound is used as a crosslinking agent, the resulting network can withstand higher temperatures before decomposition begins. For example, studies on citric acid-crosslinked starch films show that the decomposition temperature shifts to a higher range as more crosslinks are formed. aidic.it While specific quantitative data for this compound is limited in the available research, its role as a crosslinking agent in polyethylene (B3416737) modification implies an enhancement of thermal properties. [DE3642266A1] The crosslinking process helps to hinder the mobility of polymer chains, which improves thermal deformation resistance. mdpi.com The introduction of cross-links into a polymer matrix has been shown to enhance thermal stability in various systems. mdpi.com

Solvent Resistance Characteristics

A primary advantage of creating a cross-linked polymer network is the significant improvement in solvent resistance. dtic.mil The three-dimensional structure formed by crosslinking agents like this compound physically prevents polymer chains from dissolving in a solvent. Instead of dissolving, the material will typically swell as solvent molecules penetrate the network. dtic.mil

The formation of cross-links was proven to impart solvent resistance properties in polymers designed for use as buffer layers in photovoltaic devices. rsc.org This resistance is crucial for applications where the material may come into contact with various chemicals or solvents during its lifecycle. While extensive quantitative studies on the specific solvent resistance of this compound-crosslinked polymers are not prevalent in the reviewed literature, the fundamental principle of polymer science dictates that the formation of such a network inherently reduces solubility and improves resistance to chemical attack. dtic.milscience.gov This characteristic is a direct consequence of the network architecture derived from the crosslinking process.

Advanced Characterization and Structural Elucidation of Triallyl Citrate Polymers

Spectroscopic Analysis Techniques for Polymer Structure

Spectroscopic methods are indispensable for the detailed structural elucidation of triallyl citrate (B86180) polymers, offering a multi-faceted view of their chemical composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of polymers.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information on the different types of protons and their chemical environments within the polymer structure. For instance, in the polymerization of citrate-based polymers, ¹H NMR can be used to track the disappearance of vinyl protons from the allyl groups, indicating their participation in the polymerization process. vulcanchem.comthermofisher.com The signals corresponding to the protons of the citrate backbone can also be analyzed to understand the polymer's structural integrity. researchgate.netresearchgate.net In studies of related poly(allyl acetate) polymers, ¹H NMR is used to determine the degree of polymerization by comparing the integrals of end-group protons to those of the repeating units in the polymer chain. magritek.com

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) offers detailed information about the carbon skeleton of the polymer. It can distinguish between different carbon environments, such as those in the citrate backbone, the ester carbonyl groups, and the carbons of the allyl groups that have undergone polymerization. researchgate.netresearchgate.net In the analysis of polyglycerol citrate polyesters, solid-state ¹³C NMR has been instrumental in confirming the ester structure and assessing the degree of esterification of the citrate groups. mdpi.com The chemical shifts in ¹³C NMR spectra can indicate the formation of different polyester (B1180765) structures, including linear and branched variations. researchgate.net

DOSY NMR for dendrimers : While specific applications of Diffusion-Ordered Spectroscopy (DOSY) NMR for triallyl citrate dendrimers are not extensively documented in the provided results, this technique is highly valuable for analyzing complex polymer architectures like dendrimers. DOSY separates NMR signals based on the diffusion coefficients of the molecules, which correlate with their size and shape. This would allow for the characterization of the size distribution and purity of dendritic structures formed from this compound.

A representative table of expected NMR shifts for citrate-based structures is provided below.

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹HAllyl vinyl protons (C=CH₂)~5.0 - 6.0 vulcanchem.com
¹HCitrate backbone protons~2.4 - 3.0 researchgate.net
¹³CCitrate backbone (Cβ)~43.6 researchgate.net
¹³CCitrate backbone (Cα)~73.2 researchgate.net
¹³CEster carbonyl (C=O)~175 - 177 researchgate.net

Note: Actual chemical shifts can vary depending on the solvent, concentration, and specific polymer structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a polymer, providing insights into the polymerization process and the final polymer structure. specificpolymers.compiketech.com

During the polymerization of this compound, FTIR can monitor the reaction by observing the disappearance or decrease in intensity of absorption bands associated with the allyl groups. ums.edu.my Key characteristic absorption bands for this compound and its polymers include:

C=C stretching : The stretching vibration of the carbon-carbon double bond in the allyl groups typically appears around 1651 cm⁻¹. ums.edu.my A decrease in the intensity of this peak indicates the consumption of allyl groups during polymerization.

C-H stretching in C=CH and C=CH₂ groups : These stretching vibrations are observed in the region of 3000-3100 cm⁻¹. ums.edu.my

C=O stretching : The ester carbonyl group of the citrate moiety exhibits a strong absorption band, typically in the range of 1729-1802 cm⁻¹. researchgate.netresearchgate.net

C-O stretching : The stretching vibrations of the carbon-oxygen single bonds in the ester linkages are also prominent. researchgate.net

The analysis of FTIR spectra allows for a qualitative and sometimes semi-quantitative assessment of the extent of polymerization and the presence of specific functional groups in the resulting polymer. su.ac.thtroindia.in

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H (if present from hydrolysis)Stretching3200-3600 troindia.in
C-H (alkene)Stretching3000-3100 ums.edu.my
C=O (ester)Stretching1729-1802 researchgate.netresearchgate.net
C=C (alkene)Stretching~1651 ums.edu.my
C-OStretching1000-1300 researchgate.net
C-H (alkene)Bending930-992 ums.edu.my

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis of polymers. intertek.com For this compound polymers, MS can provide data on the molecular weight distribution of oligomers and smaller polymer chains. acs.org

Different ionization techniques can be employed, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). MALDI-TOF (Time-of-Flight) MS, for example, is particularly useful for determining the molecular weights of resulting oligomers. acs.orgfrontiersin.org The fragmentation patterns observed in the mass spectrum can help to elucidate the structure of the repeating units and the end groups of the polymer chains.

For the this compound monomer, predicted collision cross-section (CCS) values for various adduct ions provide a reference for its identification. vulcanchem.com

Adduct Ion m/z Predicted CCS (Ų) Reference
[M+H]⁺313.12815173.3Not explicitly in search results, derived from similar compounds
[M+Na]⁺335.11009176.8Not explicitly in search results, derived from similar compounds
[M-H]⁻311.11369167.4Not explicitly in search results, derived from similar compounds

Note: The table above is illustrative for the monomer. For polymers, a distribution of molecular weights would be observed. The exact molecular weight of this compound is 312.1209 g/mol . copoldb.jp

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about chromophores. scribd.com While the citrate backbone itself does not have strong chromophores in the visible region, the allyl groups and any potential conjugation or degradation products can be studied. The absorption spectrum of a polymer in a dilute solution can be compared to that of a thin film, where a shift in the absorption maximum can indicate inter-chain interactions in the solid state. researchgate.net For some polymer systems, UV-Vis spectroscopy is used to determine the optical band gap. researchgate.net In the context of this compound polymers, UV-Vis could potentially be used to monitor the polymerization process if the monomer and polymer have distinct absorption characteristics. It can also be used in conjunction with other techniques, like chromatography, as a detection method. aimplas.net

Chemometrics combines statistical and mathematical methods to extract meaningful information from complex chemical data, such as spectra. skz.de In the analysis of polymer systems, multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are applied to spectral data from methods like FTIR and NIR. researchgate.netmdpi.comscirp.org

This approach allows for:

Qualitative Analysis : PCA can be used to classify and discriminate between different polymer samples based on their spectral fingerprints, revealing similarities and differences that might not be apparent from visual inspection of the spectra alone. skz.descirp.org

Quantitative Analysis : PLS regression can be used to build predictive models that correlate spectral data with specific polymer properties, such as molecular weight, density, or the concentration of specific components. skz.deresearchgate.net

By using the entire spectrum for evaluation instead of individual bands, chemometrics enables a more robust and comprehensive analysis of this compound polymers, helping to understand the effects of processing variables on the final polymer structure and properties. skz.de

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Molecular Weight Determination

Chromatographic techniques are essential for separating polymer chains based on their size and determining the molecular weight distribution, which significantly influences the material's properties. aimplas.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight of polymers. shimadzu.czoecd.org In GPC/SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. aimplas.netshimadzu.cz

The output from the GPC is a chromatogram that shows the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight, the retention time can be converted to molecular weight, allowing for the calculation of:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. intertek.com

For a more accurate determination of absolute molecular weight, GPC can be coupled with other detectors, such as a multi-angle laser light scattering (MALLS) detector or a viscometer. aimplas.netresearchgate.net The radical polymerization of this compound has been studied kinetically, with GPC-LALLS being used to estimate the primary chain length of the resulting polymers. researchgate.netresearchgate.net

Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using gradient elution, can also be employed for the separation of polymers based on their differential solubility. purdue.edu Liquid chromatography under limiting conditions of desorption (LC LCD) is another advanced technique that allows for the separation of polymers based on their polarity and adsorptivity, independent of their molar mass. nih.gov

Gel Permeation Chromatography with Light Scattering (GPC-LALLS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. waters.comshimadzu.com When coupled with a low-angle laser light scattering (LALLS) detector, GPC provides absolute molecular weight measurements, eliminating the need for column calibration with polymer standards. waters.comwyatt.com The GPC-LALLS system separates polymer molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. waters.com The concentration of the eluting polymer is measured by a concentration detector, such as a differential refractometer, while the LALLS detector measures the intensity of scattered light, which is directly proportional to the molecular weight. waters.comchromatographyonline.com

In the study of this compound polymers, GPC-LALLS has been instrumental in determining the primary chain length of the polymer formed during radical polymerization. researchgate.netresearchgate.net Research comparing the polymerization of this compound (TAC) and its isomer, triallyl isocyanurate (TAIC), utilized GPC-LALLS to estimate the primary chain length of the resulting polymers. researchgate.netresearchgate.net These studies revealed that although TAC undergoes less cyclization, the primary chain length of its polymer is significant. researchgate.net The data obtained from GPC-LALLS measurements helps in understanding the polymerization kinetics, including the effects of intramolecular cyclization and degradative chain transfer, which are characteristic of allyl compounds. researchgate.net

Table 1: GPC-LALLS Parameters for Polymer Characterization

Parameter Description Significance for this compound Polymers
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Provides information on the average size of the polymer chains.
Weight-Average Molecular Weight (Mw) An average molecular weight that is more sensitive to the presence of high molecular weight species. Offers insights into the breadth of the molecular weight distribution.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. A PDI close to 1 suggests a narrow distribution, while higher values indicate a broader range of molecular weights.

| Primary Chain Length | The length of the initial polymer chain before significant branching or crosslinking occurs. | Crucial for understanding the initial stages of polymerization and the propensity for gelation. researchgate.netresearchgate.net |

Vapor Pressure Osmometry for Number-Average Molecular Weight

Vapor pressure osmometry (VPO) is a technique used to determine the number-average molecular weight (Mn) of polymers, particularly those with lower molecular weights, typically up to 20,000 g/mol . wikipedia.orgscribd.com The method is based on the colligative property that the vapor pressure of a solvent decreases upon the addition of a non-volatile solute. wikipedia.org In a VPO instrument, two thermistors are placed in a chamber saturated with solvent vapor. One thermistor holds a droplet of pure solvent, and the other holds a droplet of the polymer solution. wikipedia.orgpitt.edu Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses onto the solution droplet, causing its temperature to rise. This temperature difference between the two thermistors creates a voltage imbalance that is proportional to the concentration of solute particles and, therefore, inversely proportional to the number-average molecular weight. wikipedia.orgpitt.edu

For this compound polymers, VPO can provide accurate Mn values, which are essential for understanding the polymerization process and the resulting polymer properties. wikipedia.orggoogle.com The number-average molecular weight is a fundamental parameter that influences the mechanical and thermal properties of the polymer. While direct experimental data for this compound using VPO is not extensively detailed in the provided context, the technique is a standard method for determining Mn for polymers in its molecular weight range. wikipedia.orggoogle.comtaylorandfrancis.com

Table 2: Principles of Vapor Pressure Osmometry (VPO)

Principle Description
Colligative Property The lowering of vapor pressure of a solvent is proportional to the mole fraction of the solute. wikipedia.org
Measurement The temperature difference between a pure solvent and a polymer solution due to solvent condensation is measured. wikipedia.orgpitt.edu

| Calculation | The number-average molecular weight (Mn) is calculated from the measured temperature difference and the concentration of the polymer solution. wikipedia.org |

Morphological Characterization of Crosslinked Networks

Scanning Electron Microscopy (SEM) for Surface and Internal Structures

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface and internal morphology of materials. researchgate.netnumberanalytics.comnih.gov In polymer science, SEM is invaluable for visualizing the microstructure of crosslinked networks, providing insights into pore structure, phase separation, and surface topography. mdpi.comnumberanalytics.comresearchgate.net The technique involves scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample generate various signals, including secondary electrons and backscattered electrons, which are used to form an image. nih.gov For non-conductive polymer samples, a thin conductive coating, often of gold or carbon, is typically applied to prevent charge buildup. mdpi.comlibretexts.org

Table 3: Information Obtainable from SEM Analysis of this compound Networks

Feature Description
Surface Topography The texture and features on the surface of the polymer. numberanalytics.com
Pore Structure The size, shape, and distribution of pores within the crosslinked network. dntb.gov.ua
Internal Morphology The structure of the polymer's interior, often revealed by examining fracture surfaces. mdpi.com

| Phase Separation | The distribution of different phases in polymer blends or composites containing this compound. numberanalytics.com |

Thermal Analysis of this compound Polymers

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.deeag.com It is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). waters.comresearchgate.net The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de The Tg is observed as a step-like change in the heat capacity in the DSC thermogram. hu-berlin.de

For polymers derived from this compound, DSC is a crucial tool for determining their thermal properties. The glass transition temperature is a key parameter that defines the upper use temperature of the amorphous polymer. eag.com The addition of plasticizers, including citrate-based compounds like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), is known to lower the Tg of polymers, and DSC is used to quantify this effect. nih.govresearchgate.netredalyc.org For example, studies on polylactic acid (PLA) have shown a significant decrease in Tg upon the addition of citrate esters, indicating their effectiveness as plasticizers. researchgate.netredalyc.org While specific Tg values for pure poly(this compound) are not detailed in the provided search results, the principles of DSC analysis are directly applicable to its characterization. google.comgoogleapis.com The technique can also be used to investigate the effects of copolymerization or blending on the thermal transitions of this compound-containing polymers.

Table 4: Thermal Transitions Measured by DSC

Transition Description Appearance on DSC Curve
Glass Transition (Tg) The temperature at which an amorphous polymer transitions from a glassy to a rubbery state. hu-berlin.de A step-like change in the baseline heat flow. hu-berlin.de
Crystallization (Tc) The process where polymer chains organize into ordered crystalline structures. An exothermic peak. researchgate.net

| Melting (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. | An endothermic peak. hu-berlin.de |

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comopenaccessjournals.com TGA is primarily used to determine the thermal stability and decomposition profile of materials. openaccessjournals.comopenaccessjournals.com The resulting data is typically presented as a TGA curve, which plots mass loss versus temperature, and a derivative thermogravimetric (DTG) curve, which shows the rate of mass loss. nih.gov

Table 5: Key Parameters from TGA of this compound Polymers

Parameter Description
Onset Decomposition Temperature (T_onset) The temperature at which significant mass loss begins. openaccessjournals.com
Temperature of Maximum Decomposition Rate (T_max) The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve. researchgate.net

| Residual Mass | The percentage of the initial mass remaining at the end of the analysis, indicating char formation. openaccessjournals.com |

Rheological Investigations of Polymer Systems

The rheological properties of polymers derived from this compound are crucial for understanding their processing behavior and predicting their final performance characteristics. As a trifunctional monomer, this compound undergoes crosslinking polymerization to form a three-dimensional network structure. Rheological investigations track the material's transformation from a low-viscosity liquid monomer to a viscoelastic solid, or thermoset. This transition is characterized by significant changes in both viscosity and the elastic and viscous moduli.

Key rheological techniques, such as dynamic mechanical analysis (DMA), are employed to probe the viscoelastic nature of these polymers. nih.gov Such analyses measure the material's response to a sinusoidal stress, yielding the storage modulus (G' or E'), which represents the elastic, energy-storing component, and the loss modulus (G'' or E''), which represents the viscous, energy-dissipating component. nih.govmdpi.com The ratio of these two moduli (G''/G' or E''/E') is the tan delta (tan δ), or damping factor, which provides information on energy dissipation and is often used to identify the glass transition temperature (T_g). nih.gov

The polymerization of multifunctional monomers like this compound is marked by a critical event known as gelation. rsc.org At the gel point, a continuous, sample-spanning polymer network first appears, leading to a dramatic increase in viscosity and a transition from liquid-like to solid-like behavior. nih.gov Rheologically, the gel point can be identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G''). nih.gov Before this point, the system is a viscous liquid (G'' > G'), and after this point, it behaves as a viscoelastic solid (G' > G''). nih.gov

While the general principles of rheological analysis for thermosetting allyl ester polymers are well-established, specific, detailed research findings and comprehensive data tables for homopolymers of this compound are not extensively available in the public scientific literature. However, the expected behavior can be described. During a typical curing process under isothermal conditions, one would observe the evolution of the rheological parameters as the crosslinking reaction proceeds.

The data in the table below is a representative example illustrating how rheological properties typically change during the isothermal curing of a generic thermosetting resin, as would be expected for a this compound system.

Representative Rheological Data During Isothermal Curing of a Thermosetting Polymer
Curing Time (minutes)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)State of Material
0515015Viscous Liquid
105045045Viscous Liquid
208001200144Viscous Liquid
3035003500495Gel Point (G' = G'')
401500050001581Viscoelastic Solid
5080000110008075Viscoelastic Solid
602500002000025080Cured Solid

This progression shows an initial state where the loss modulus dominates, indicative of a liquid. As polymerization and branching increase, both moduli rise until the gel point is reached at the G'/G'' crossover. Beyond this point, the storage modulus rapidly surpasses the loss modulus, indicating the formation of a structured, elastic network characteristic of a solid. mdpi.com The complex viscosity also shows a corresponding dramatic increase, reflecting the transition from a liquid that flows to a solid that resists deformation. mdpi.com

Post-curing, DMA would be used to determine the thermomechanical properties of the final this compound polymer network. A temperature sweep would reveal the glass transition temperature (T_g), identified by the peak of the tan δ curve and a sharp drop in the storage modulus. mdpi.com The value of the storage modulus in the rubbery plateau region, above T_g, is directly related to the crosslink density of the polymer network. mdpi.com A higher storage modulus in this region implies a higher degree of crosslinking. mdpi.com

Theoretical and Computational Chemistry Studies on Triallyl Citrate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. These computational approaches allow for the detailed examination of electronic properties and reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Approaches (e.g., B3LYP/6-311+G(d,p) level)

Density Functional Theory (DFT) has emerged as a powerful method for studying the properties of molecules like triallyl citrate (B86180). The B3LYP hybrid functional, combined with a triple-zeta basis set such as 6-311+G(d,p), offers a balanced approach to accurately describe electron correlation and has been widely used in computational chemistry. researchgate.netresearchgate.netscribd.com This level of theory is adept at predicting molecular geometries, vibrational frequencies, and electronic properties. science.govijcce.ac.ir For instance, DFT calculations can be employed to determine the optimized geometry of triallyl citrate, providing precise bond lengths and angles. bhu.ac.in Such calculations are foundational for understanding the molecule's conformational preferences and steric effects.

The application of DFT extends to the calculation of various molecular properties. For example, Mulliken atomic charges can be computed to understand the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. bhu.ac.in This information is crucial for predicting how this compound will interact with other molecules. Furthermore, DFT is used to calculate thermodynamic properties, offering insights into the stability and energy of the system. researchgate.net

Elucidation of Reaction Potential Energy Surfaces and Pathways

Understanding the mechanisms of chemical reactions is a primary goal of computational chemistry. By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a reaction to occur. numberanalytics.communi.cz The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. numberanalytics.communi.cz

For reactions involving this compound, such as polymerization or copolymerization, DFT calculations can be used to locate transition states and intermediates along the reaction coordinate. numberanalytics.comresearchgate.net The energy barriers associated with these transition states determine the kinetics of the reaction. For example, in the context of polymerization, computational studies can elucidate the step-by-step mechanism, including initiation, propagation, and termination steps. The activation energies calculated for these steps provide a quantitative measure of how fast the reaction will proceed. scribd.com This detailed mechanistic understanding is vital for controlling polymerization processes and designing new materials with specific properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Ionization Potentials, Electron Affinities)

The electronic structure of a molecule governs its chemical reactivity and optical properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.comijarset.com

For this compound, DFT calculations can provide accurate values for the HOMO and LUMO energies. ijarset.com From these energies, other important electronic properties can be derived. The ionization potential (I), which is the energy required to remove an electron, can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ijcce.ac.irijarset.com Similarly, the electron affinity (A), the energy released when an electron is added, can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ijcce.ac.irijarset.com These values are fundamental to understanding the charge transfer capabilities of the molecule. ijarset.com

Other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies, providing a comprehensive picture of the molecule's reactivity. ijcce.ac.irijarset.com

Table of Calculated Electronic Properties (Illustrative)

Property Symbol Formula Significance
Ionization Potential I I ≈ -E_HOMO Energy to remove an electron
Electron Affinity A A ≈ -E_LUMO Energy released when an electron is added
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO Chemical reactivity and stability
Electronegativity χ (I + A) / 2 Power to attract electrons
Chemical Hardness η (I - A) / 2 Resistance to change in electron distribution

Molecular Dynamics Simulations of Polymer Networks and Interactions

While quantum chemical calculations provide detailed information about individual molecules or small molecular systems, molecular dynamics (MD) simulations are essential for understanding the behavior of large assemblies of molecules, such as polymer networks. science.govdrexel.edu MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them. osti.govrsc.org

For systems involving this compound, MD simulations can be used to study the formation and properties of polymer networks derived from its polymerization. These simulations can provide insights into the three-dimensional structure of the crosslinked polymer, including the distribution of crosslinks and the resulting network topology. science.govdrexel.edu

Furthermore, MD simulations are invaluable for investigating the interactions between the polymer network and other molecules, such as solvents or small molecule additives. nih.govresearchgate.netcardiff.ac.uk For example, simulations can reveal how solvent molecules penetrate the polymer network and affect its swelling behavior. They can also be used to study the diffusion of small molecules within the polymer matrix, which is crucial for applications like controlled release systems. drexel.edunih.gov By simulating the interactions at an atomistic level, MD provides a bridge between the molecular structure of this compound and the macroscopic properties of the materials derived from it. nih.govmdpi.com

Degradation and Environmental Considerations of Triallyl Citrate Derived Polymers

Biodegradability Studies of Triallyl Citrate-Based Materials

Citrate-based polymers are recognized for their potential in biomedical applications, in part because citric acid is a natural metabolic product, rendering it biocompatible. nih.gov The incorporation of heteroatom linkages, such as ester bonds, within a polymer backbone is a key strategy for engineering biodegradability. ijcmas.com These susceptible linkages can be cleaved through hydrolysis or enzymatic action, leading to the breakdown of the polymer chain. ijcmas.com

Studies on various citrate-derived polymers have demonstrated their capacity for degradation. For instance, citric acid-based polymers can be degraded by microorganisms that use the organic substance as a source of carbon and energy. ijcmas.com The degradation process often involves the release of citric acid, a byproduct that can be quantified to monitor the extent of polymer breakdown. ijcmas.com Research has shown that polymers based on citric acid can degrade through the hydrolysis of their ester bonds, a process that can be influenced by the polymer's chemical composition and crosslinking density. nih.gov

Different formulations of citrate-based polymers exhibit varying degradation rates. For example, poly(octamethylene citrate) (POC) has been observed to degrade relatively quickly, while crosslinked urethane-doped polyester (B1180765) elastomers (CUPE) degrade more slowly due to stronger molecular interactions. nih.gov The degradation rate can be tuned by altering the chemical structure, such as by introducing different diols or by controlling the crosslink density of the polyester network. researchgate.netnih.gov

Interactive Table: Degradation Rates of Various Citrate-Based Polymers

Polymer Type Degradation Time Key Factors Influencing Degradation
Poly(octamethylene citrate) (POC) 36 days Faster hydrolysis of ester bonds. nih.gov
Crosslinked Urethane-Doped Polyester Elastomers (CUPE) 60 days Stronger molecular interactions and hydrophobicity. nih.gov
Thermally Crosslinked Poly(octamethylene maleate (B1232345) citrate) (POMC) Slower than UV crosslinked POMC Higher crosslinking density. nih.gov

Mechanisms of Hydrolytic Degradation

The primary mechanism for the degradation of this compound-derived polymers in an aqueous environment is the hydrolysis of the ester linkages within the polymer backbone. osti.govscielo.org.co This chemical process involves the cleavage of the ester bonds by water molecules, leading to the formation of smaller, water-soluble oligomers and, ultimately, the constituent monomers, including citric acid and the corresponding alcohol. osti.gov

The rate of hydrolytic degradation is influenced by several factors, including:

Polymer Composition: The specific diols and other monomers used in the polymer synthesis affect the hydrophilicity and accessibility of the ester groups to water.

Crosslink Density: A higher degree of crosslinking can restrict water penetration into the polymer matrix, thereby slowing down the hydrolysis rate. nih.gov

pH of the Environment: Degradation can be accelerated under basic conditions. For example, some polyesters have shown approximately 40% degradation within 24 hours at a pH of 12, while remaining stable under acidic conditions. researchgate.net

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. osti.gov

Simulations using accelerated reactive molecular dynamics have shown that ester bonds hydrolyze more rapidly than ether bonds due to a lower activation energy barrier. osti.govnih.gov This selective degradation can be an important factor in designing polymers with controlled breakdown profiles. osti.gov The process of hydrolytic degradation can lead to a decrease in the material's mechanical properties over time as the polymer chains are cleaved. psu.edu

Mechanisms of Enzymatic Degradation

In biological environments, the degradation of this compound-based polymers can be significantly accelerated by the action of enzymes. The enzymatic degradation process typically occurs in two main stages:

Enzyme Adsorption: Initially, enzymes, particularly lipases and esterases, adsorb onto the surface of the polymer. mdpi.comresearchgate.net

Hydrolysis: Following adsorption, the enzymes catalyze the hydrolysis of the ester bonds. This breaks down the polymer into smaller oligomers and monomers. mdpi.com

The rate of enzymatic degradation is influenced by factors such as the polymer's crystallinity, molecular weight, and chemical structure. mdpi.com For instance, amorphous regions of a polymer are generally more susceptible to enzymatic attack than crystalline regions. researchgate.netunistra.fr Studies have demonstrated that some citrate-based copolyesters can experience a mass loss of approximately 80% within 48 hours when exposed to lipase. mdpi.com The degradation products, which include oligomers with terminal hydroxyl and carboxylic acid groups, can be further metabolized by microorganisms. mdpi.com

Assessment of Thermal and Oxidative Stability of Crosslinked Materials

The thermal and oxidative stability of crosslinked polymers derived from triallyl citrate (B86180) are crucial for their application in environments where they may be exposed to high temperatures or oxidative conditions. Triallyl compounds, including triallyl isocyanurate (a compound structurally related to this compound), are often used as crosslinking agents to enhance the thermal stability of plastics and rubbers. researchgate.netresearchgate.net

The degradation of crosslinked polymers at elevated temperatures can occur through different mechanisms depending on the presence of oxygen.

Thermal Degradation (in the absence of oxygen): This process typically involves the breaking of weaker bonds within the polymer network. researchgate.net

Thermo-oxidative Degradation (in the presence of oxygen): The presence of oxygen can promote oxidative scission of the polymer chains, often leading to the formation of carbonyl-containing substances and a more significant deterioration of mechanical properties compared to thermal aging alone. researchgate.netscirp.org

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Synthesis Routes for Triallyl Citrate (B86180)

The industrial shift towards green chemistry has intensified the search for environmentally benign methods for chemical synthesis. For citrate esters, including triallyl citrate, research is focused on developing sustainable catalytic processes that improve efficiency while minimizing waste and environmental impact. researchgate.netresearchgate.net The synthesis of citrate esters typically involves the esterification of citric acid with an alcohol. nih.gov Green approaches to this process prioritize the use of renewable feedstocks, such as citric acid derived from fruit waste, and the implementation of reusable, non-toxic catalysts. researchgate.netresearchgate.net

Current research into the synthesis of analogous citrate esters, such as triamyl citrate and tributyl citrate, provides a blueprint for the green synthesis of this compound. finechem-mirea.rufinechem-mirea.ru Key strategies include:

Heterogeneous Catalysis: The use of solid acid catalysts, like macroporous sulfocationites (e.g., Amberlyst™ 15) or modified zeolites, is a promising alternative to traditional homogeneous catalysts like sulfuric or phosphoric acid. researchgate.netresearchgate.netfinechem-mirea.ru These solid catalysts are easily separated from the reaction mixture, allowing for recycling and reducing corrosive waste streams. researchgate.net

Optimized Reaction Conditions: Studies have focused on optimizing parameters such as temperature, reaction time, and the molar ratio of reactants to maximize product yield and minimize energy consumption. nih.govresearchgate.net For instance, in the synthesis of tributyl citrate, a 95.1% conversion of citric acid was achieved at 120°C using a SO₄²⁻/ZrO₂–TiO₂ catalyst. nih.gov

Waste Valorization: A core principle of green chemistry is the use of renewable starting materials. researchgate.net Utilizing citric acid produced from the fermentation of agro-industrial waste aligns with this principle and enhances the sustainability profile of the entire process. researchgate.net

The table below summarizes findings from studies on the synthesis of various citrate esters, illustrating the conditions and catalysts being explored in the pursuit of greener production methods. These findings are indicative of the research direction for the sustainable synthesis of this compound.

Target EsterCatalystTemperature (°C)Reactant Ratio (Acid:Alcohol)Max. Yield/ConversionSource
Triamyl CitrateAmberlyst™ 151101:590% Yield finechem-mirea.ru
Tributyl Citrate[BsPVPP]HSO₄1201:5.292.9% Yield researchgate.net
Tributyl CitrateSO₄²⁻/ZrO₂–TiO₂1401:593.8% Conversion nih.gov
Triethyl CitratePhosphonated USY Zeolite~1301:2099% Conversion researchgate.net

Integration into Advanced Functional Materials

The three polymerizable allyl groups of this compound make it an ideal crosslinking agent or monomer for integration into a new generation of advanced functional materials. Its potential is being investigated in stimuli-responsive hydrogels, bioresorbable electronics, and multifunctional biomaterials.

Stimuli-responsive hydrogels, or "smart" hydrogels, are crosslinked polymer networks that can undergo significant changes in their properties in response to external triggers like temperature, pH, light, or electric fields. mdpi.comnih.govnih.gov These materials are of great interest for applications in drug delivery, tissue engineering, and soft robotics. mdpi.comresearchgate.net

The incorporation of monomers like this compound is crucial for forming the stable, crosslinked network of a hydrogel. google.com Citrate-based molecules are particularly advantageous due to their biocompatibility and the functional groups they possess. nih.gov Research has shown that related diallyl citrate derivatives can be used to form hydrogel wound dressings. google.com The allyl groups allow for crosslinking via radical polymerization, creating a three-dimensional structure that can absorb large amounts of water or biological fluids. researchgate.net By incorporating this compound into polymer chains that possess stimuli-responsive properties, hydrogels can be designed to release a therapeutic agent or change their mechanical properties on demand. mdpi.com For example, a hydrogel could be designed to swell and release a drug only when it encounters the specific pH of a tumor microenvironment. nih.gov

The fundamental properties of these hydrogels, such as swelling kinetics and mechanical strength, are directly influenced by the crosslinking density. mdpi.com this compound, as a tri-functional crosslinker, offers a means to precisely tune these properties to suit the requirements of a specific application.

Bioresorbable electronics, also known as transient electronics, are devices designed to function for a specific period before dissolving and being harmlessly resorbed by the body or the environment. nih.govmdpi.com This technology has significant potential for biomedical implants, eliminating the need for surgical removal, and for environmentally friendly disposable electronics. northwestern.eduresearchgate.net

A critical component of these devices is the biodegradable polymer used for the substrate and encapsulation layers. researchgate.net This polymer must provide structural support and protect the electronic components from moisture for a predetermined operational lifetime. northwestern.edu Research has demonstrated the use of citrate-based polymers, such as poly(octamethylene maleate (B1232345) (anhydride) citrate) (POMaC), in these applications. nih.govmdpi.com

Furthermore, multi-allyl monomers, which are structurally and functionally analogous to this compound, are essential in creating robust, crosslinked polymer networks for these devices. northwestern.edu For example, a polymer known as PBTPA, which is synthesized using the crosslinker 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, has been used as a degradable matrix for conductive pastes and as an encapsulation layer in transient electronics. mdpi.comresearchgate.netnorthwestern.edu The crosslinking provided by the allyl groups is key to controlling the degradation rate of the material, ensuring the electronic device functions reliably for its intended lifespan. researchgate.net The integration of this compound into bioresorbable polymer formulations could offer a biocompatible method to tailor the mechanical properties and dissolution kinetics of next-generation transient devices.

Citrate-based polymers are emerging as a significant class of biomaterials for tissue engineering and regenerative medicine. nih.govnih.govpsu.edu Their appeal stems from their inherent biocompatibility, tunable mechanical properties, and the presence of functional groups that can be easily modified. nih.govpsu.edu These polymers have been extensively studied for cardiovascular, orthopedic, and soft tissue applications. nih.gov

This compound can play a pivotal role as a crosslinking monomer to enhance the properties of these biomaterials. nih.gov The introduction of a crosslinked network via the polymerization of this compound's allyl groups can significantly improve the mechanical strength and stability of citrate-based polyesters. nih.gov This is particularly important for load-bearing applications, such as orthopedic implants.

Moreover, this compound facilitates the creation of advanced composites. For instance, citrate-based polymers can be combined with bioactive ceramics like hydroxyapatite (B223615) (HA) to create composites for bone tissue engineering. nih.gov The polymer matrix provides a scaffold for cell growth, while the HA promotes bone integration. The use of a crosslinker like this compound can improve the interfacial adhesion between the polymer and the ceramic filler, resulting in a composite with superior mechanical properties. The versatility of citrate chemistry allows for the development of multifunctional materials, such as injectable hydrogel composites that can be delivered in a minimally invasive manner to treat irregularly shaped bone defects. nih.gov

Bioresorbable and Transient Electronic Devices

Exploration of Novel Polymer Architectures and Blends

The field of polymer science is continuously moving beyond simple linear chains to explore complex polymer architectures that offer unique properties and functionalities. nih.gov this compound, as a multi-vinyl monomer, is a key enabler in the construction of such advanced structures. researchgate.netnih.gov

Research has shown that this compound can be used as an initiator for the polymerization of other monomers, such as lactide, to create star-shaped polymers. researchgate.net In one study, this compound (TACA) was used to initiate the synthesis of polylactide (PLA), where the number of arms on the initiator influenced the final molecular weight and thermal properties of the polymer. researchgate.net Such branched or star-shaped architectures can lead to materials with different viscosities, solubilities, and mechanical behaviors compared to their linear counterparts.

Furthermore, this compound is being explored for the creation of various complex polymer structures, including:

Graft and Comb Copolymers: Where polymer chains are attached as side chains to a main polymer backbone. epo.org

Cyclized or Knotted Polymers: Intramolecular polymerization of the allyl groups can lead to the formation of rings within a single polymer chain, creating unique topologies. researchgate.net

Interpenetrating Polymer Networks (IPNs): Where two independent polymer networks are physically entangled with each other. This compound can be used to form one or both of these networks.

These novel architectures and blends are being investigated for a wide range of applications, from advanced coatings and binders to new classes of biomaterials with precisely controlled properties. researchgate.netepo.org

Q & A

Q. What experimental protocols are recommended for synthesizing Triallyl citrate in laboratory settings?

To synthesize this compound, follow a stepwise approach:

  • Reagent preparation : Use high-purity citric acid and allyl alcohol. Anhydrous conditions are critical to avoid side reactions (e.g., hydrolysis) .
  • Esterification : Employ acid catalysis (e.g., sulfuric acid) under reflux, monitoring reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use fractional distillation or column chromatography to isolate this compound. Validate purity using melting point analysis and NMR spectroscopy .
  • Reproducibility : Document all parameters (temperature, molar ratios, catalyst concentration) in detail to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm esterification success and allyl group presence. Compare peaks to reference spectra for structural validation .
  • FT-IR : Identify ester carbonyl (C=O) stretches near 1740 cm1^{-1} and allyl C-H stretches at 3080–3020 cm1^{-1} .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (M+^+ at m/z 286.3) and fragmentation patterns .

Q. How should researchers ensure reproducibility when working with this compound?

  • Standardized protocols : Adopt published methods with exact reagent grades and equipment specifications .
  • Data logging : Record environmental conditions (humidity, temperature) and instrument calibration details .
  • Peer validation : Share protocols with collaborators for independent verification .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Ventilation : Use local exhaust systems to prevent vapor accumulation .
  • Storage : Keep in airtight containers away from oxidizers and ignition sources .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid skin contact due to potential irritation .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions in this compound-mediated polymerization?

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst type, temperature, solvent polarity). Analyze interactions via ANOVA .
  • Kinetic studies : Monitor conversion rates using in-situ FT-IR or gravimetric analysis to identify rate-limiting steps .
  • Scale-up considerations : Evaluate heat transfer and mixing efficiency in batch vs. continuous reactors .

Q. How can conflicting data regarding the thermal stability of this compound-based polymers be systematically analyzed?

  • Triangulation : Cross-reference thermogravimetric analysis (TGA) data from multiple labs, ensuring identical heating rates and sample masses .
  • Statistical rigor : Apply t-tests or chi-square analysis to assess significance of discrepancies. Report confidence intervals .
  • Material sourcing : Verify polymer purity and storage history, as impurities degrade thermal performance .

Q. What methodologies are suitable for investigating the catalytic mechanisms of this compound in esterification reactions?

  • Computational modeling : Use density functional theory (DFT) to simulate transition states and activation energies. Compare with experimental kinetic data .
  • Isotope labeling : Track 18^{18}O in citric acid to elucidate nucleophilic attack pathways .
  • Spectroscopic probes : Employ in-situ Raman spectroscopy to detect intermediate species .

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

  • Hybrid workflows : Combine molecular dynamics (MD) simulations with experimental reaction yields to refine force field parameters .
  • Machine learning : Train models on published kinetic data to predict optimal reaction conditions for novel derivatives .
  • Validation : Ensure computational predictions align with experimental NMR and MS results .

Q. What systematic approaches are recommended for conducting literature reviews on this compound applications?

  • Source evaluation : Use the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to filter primary literature .
  • Keyword optimization : Combine terms like “this compound + polymer + kinetics” in databases (SciFinder, PubMed) .
  • Critical synthesis : Tabulate contradictory findings (e.g., catalytic efficiency) and propose hypotheses for variability .

Q. How can researchers address gaps in mechanistic studies of this compound’s role in crosslinking reactions?

  • Advanced spectroscopy : Use time-resolved FT-IR to capture transient intermediates during crosslinking .
  • Comparative studies : Benchmark against structurally similar esters (e.g., Triallyl isocyanurate) to infer reaction pathways .
  • Collaborative frameworks : Partner with computational chemists and material scientists to integrate multi-disciplinary insights .

Methodological Guidelines for Data Presentation

  • Tables : Compare published thermal stability data (e.g., TGA onset temperatures) across studies, noting experimental conditions .
  • Figures : Use Arrhenius plots to visualize temperature-dependent reaction rates. Label axes with units and error bars .
  • Supplementary materials : Archive raw NMR spectra and computational input files in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triallyl citrate
Reactant of Route 2
Reactant of Route 2
Triallyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.